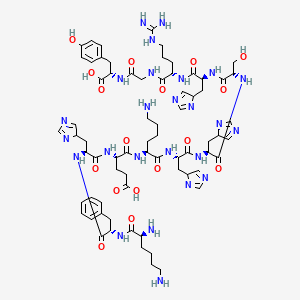
碧鲁染色剂 33342
科学研究应用
Hoechst 33342广泛应用于各种科学研究应用中:
作用机制
Hoechst 33342通过与双链DNA的小沟结合来发挥作用。 这种结合是由该化合物的结构促成的,该结构使其能够嵌入小沟中并与富含腺嘌呤-胸腺嘧啶的区域相互作用 . Hoechst 33342与DNA的结合会导致稳定的DNA-染料复合物,该复合物在紫外光激发下表现出强烈的蓝色荧光 .
生化分析
Biochemical Properties
Hoechst 33342 binds into the minor groove of DNA and exhibits distinct fluorescence emission spectra that are dependent on dye:base pair ratios . This stain binds preferentially to adenine-thymine (A-T) regions of DNA .
Cellular Effects
Hoechst 33342 is used for specifically staining the nuclei of living or fixed cells and tissues . It is commonly used in combination with 5-bromo-2’-deoxyuridine (BrdU) labeling to distinguish the compact chromatin of apoptotic nuclei, to identify replicating cells, and to sort cells based on their DNA content . It has been reported that Hoechst 33342 can induce an increase in reactive oxygen species (ROS), impair the expression of cytochrome c, and contribute to the enhancement of radiation-induced cytotoxicity in KB cells .
Molecular Mechanism
Hoechst 33342 binds into the minor groove of DNA and exhibits distinct fluorescence emission spectra that are dependent on dye:base pair ratios . It binds preferentially to adenine-thymine (A-T) regions of DNA . This binding interaction with DNA is the primary mechanism through which Hoechst 33342 exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
The optimal concentration for DNA staining with Hoechst 33342 varies for different cell types and should be determined for each application . Time of incubation varies with cell type, normally ranging from 5-30 minutes at room temperature or 37°C . Staining intensity may increase with time if samples are imaged without washing .
Transport and Distribution
Hoechst 33342 is a cell-permeable stain, meaning it can cross cell membranes to reach its target within the cell
Subcellular Localization
Hoechst 33342 is used for specifically staining the nuclei of living or fixed cells and tissues This indicates that its subcellular localization is primarily in the nucleus
准备方法
合成路线和反应条件
Hoechst 33342的合成涉及在特定条件下用4-乙氧基苯基和4-甲基-1-哌嗪基对2,5'-双-1H-苯并咪唑进行反应 . 该反应通常需要使用诸如甲醇之类的溶剂,并且涉及加热和搅拌以确保完全反应。
工业生产方法
Hoechst 33342的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器和精确控制反应条件以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
Hoechst 33342主要与DNA发生结合反应。 它与双链DNA的小沟结合,特别是在富含腺嘌呤-胸腺嘧啶的区域 . 这种结合是由该化合物的结构促成的,该结构使其能够紧紧地嵌入小沟中。
常用试剂和条件
Hoechst 33342与DNA的结合反应通常发生在水溶液中,并且可以通过存在磷酸盐缓冲盐水(PBS)或其他类似缓冲液来促进 . 该反应通常在室温或37°C下进行,以实现最佳结合。
形成的主要产物
Hoechst 33342与DNA反应形成的主要产物是稳定的DNA-染料复合物,该复合物在紫外光激发下表现出强烈的蓝色荧光 .
相似化合物的比较
Hoechst 33342是双苯并咪唑染料家族的一部分,其中包括Hoechst 33258和Hoechst 34580 . 与Hoechst 33258相比,Hoechst 33342由于添加了亲脂性乙基,因此细胞渗透性更高,使其更适合于染色活细胞 . 另一方面,Hoechst 34580具有二甲胺基而不是酚,这使其发射峰移至490 nm,而Hoechst 33258和Hoechst 33342的发射峰为461 nm .
结论
Hoechst 33342是一种用途广泛且广泛使用的DNA染色剂,在科学研究的各个领域都有应用。 其独特的特性,例如细胞渗透性和强荧光,使其成为研究DNA相互作用和细胞过程的宝贵工具。
属性
IUPAC Name |
2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDFBSVERLRRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178059 | |
| Record name | HOE 33342 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-green powder; [Acros Organics MSDS] | |
| Record name | Bisbenzimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12368 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
23491-52-3 | |
| Record name | Bisbenzimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23491-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HOE 33342 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HOE 33342 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(4'-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)-2,5'-bis-1H-benzimidazole trihydrochloride trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISBENZIMIDE ETHOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99KZS6CNZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















